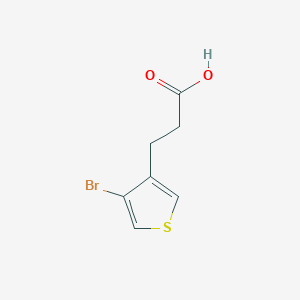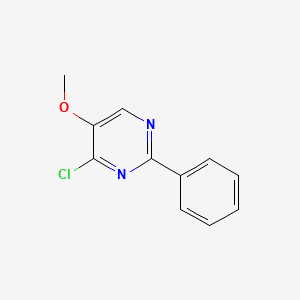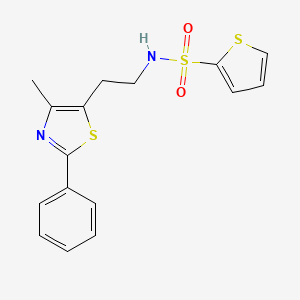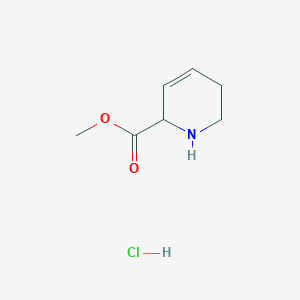
3-(4-Bromothiophen-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromothiophen-3-yl)propanoic acid is a chemical compound with the molecular formula C7H7BrO2S and a molecular weight of 235.1 . It is extensively used in scientific research due to its unique structure, which allows for diverse applications, ranging from organic synthesis to pharmaceutical development.
Molecular Structure Analysis
The InChI code for 3-(4-Bromothiophen-3-yl)propanoic acid is 1S/C7H7BrO2S/c8-6-4-11-3-5(6)1-2-7(9)10/h3-4H,1-2H2,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.The storage temperature is 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.
科学的研究の応用
Catalytic Applications in Carbon Dioxide Reduction
3-(4-Bromothiophen-3-yl)propanoic acid, and related compounds, have been explored for their potential applications in catalyzing the electrochemical reduction of carbon dioxide (CO2). Research indicates that the presence of weak Brönsted acids can significantly enhance the efficiency of CO2 reduction catalysis. For example, the addition of such acids has been shown to improve the catalytic performance and increase the lifetime of iron(0) tetraphenylporphyrins and rhenium tricarbonyl bipyridyl complexes in CO2 reduction, leading to higher turnover numbers and the selective production of carbon monoxide and formic acid, with minimal hydrogen formation (Bhugun, Lexa, & Savéant, 1996; Wong, Chung, & Lau, 1998).
Organic Sensitizer Synthesis for Solar Cells
Compounds structurally similar to 3-(4-Bromothiophen-3-yl)propanoic acid have been utilized in the synthesis of organic sensitizers for solar cell applications. Novel organic sensitizers, incorporating donor, electron-conducting, and anchoring groups, have been developed to achieve high incident photon to current conversion efficiency. These sensitizers, when anchored onto TiO2 films, have demonstrated significant improvements in solar cell performance, illustrating the potential of such compounds in enhancing renewable energy technologies (Kim et al., 2006).
Polymer Synthesis and Characterization
Derivatives of 3-(4-Bromothiophen-3-yl)propanoic acid have been employed in the simple preparation and characterization of functionalized polythiophenes. These materials exhibit fast electrochromic switching and increased conductivity when fully oxidized, indicating their utility in electronic and optoelectronic devices. The synthesis approach allows for the incorporation of various functional groups, demonstrating the versatility of these compounds in creating advanced polymeric materials (Lee, Shim, & Shin, 2002).
Conversion of Bio-Ethanol to Propene
Research into the catalytic conversion of ethanol to propene has explored the use of materials and reactions that could potentially involve 3-(4-Bromothiophen-3-yl)propanoic acid or its analogs. Such studies contribute to the development of sustainable chemical processes by utilizing bio-ethanol, a renewable resource, for the production of valuable chemicals like propene. This area of research highlights the importance of catalyst design and reaction pathway elucidation in achieving high efficiency and selectivity in chemical transformations (Iwamoto, 2015).
Safety And Hazards
The safety information for 3-(4-Bromothiophen-3-yl)propanoic acid indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
3-(4-bromothiophen-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c8-6-4-11-3-5(6)1-2-7(9)10/h3-4H,1-2H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDONTIWPSHQCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromothiophen-3-yl)propanoic acid | |
CAS RN |
1531051-34-9 |
Source


|
| Record name | 3-(4-bromothiophen-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2864089.png)
![3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine hydrochloride](/img/structure/B2864090.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)propan-1-one](/img/structure/B2864091.png)
![5-(4-chlorobenzyl)-N-(2-methoxyethyl)-7-methyl-4-oxo-4,5-dihydro[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxamide](/img/structure/B2864092.png)




![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(methylthio)nicotinamide](/img/structure/B2864099.png)
![6-((1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2864101.png)
![5-(2,5-dimethylbenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2864106.png)
![2-[1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2864108.png)

